molecular formula C9H12N2 B2582615 6,7,8,9-四氢-5H-吡啶并[3,2-b]氮杂卓 CAS No. 67203-48-9

6,7,8,9-四氢-5H-吡啶并[3,2-b]氮杂卓

货号: B2582615
CAS 编号: 67203-48-9
分子量: 148.209
InChI 键: ILVDDECKGYUWPI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine is a heterocyclic compound with the molecular formula C9H12N2. It is a bicyclic structure that combines a pyridine ring with an azepine ring, making it an interesting subject of study in the field of organic chemistry .

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

  • Building Block for Drug Synthesis : 6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine serves as an intermediate in the synthesis of various pharmacologically active compounds. For instance, it is utilized in the production of azakepaullone, a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is implicated in several diseases including cancer and neurodegenerative disorders .

2. Biological Studies

  • Dopamine Receptor Interaction : This compound has been studied for its potential as a ligand for dopamine receptors, particularly the D3 receptor subtype. Its interaction with these receptors suggests applications in treating psychiatric disorders such as schizophrenia and substance use disorders . In vitro studies indicate that it exhibits high selectivity for the D3 receptor compared to other dopamine receptor subtypes .
  • Anticancer Properties : Research indicates that derivatives of this compound may inhibit specific enzymes related to cell proliferation and induce apoptosis in cancer cells. For example, studies have shown significant inhibitory activity on A549 lung cancer cells with low micromolar IC50 values .

3. Chemical Research

  • Precursor for Heterocyclic Compounds : The compound is used as a precursor for synthesizing more complex heterocyclic compounds of interest in organic chemistry. Its unique structure allows for specific binding to various biological targets .

Case Studies

1. Dopamine D3 Receptor Studies
In vitro studies have demonstrated that 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine exhibits high selectivity for the D3 receptor compared to other dopamine receptor subtypes. This selectivity is essential for minimizing side effects associated with broader dopamine receptor activation .

2. Anticancer Activity
A recent study highlighted that derivatives of this compound displayed significant inhibitory activity on A549 lung cancer cells with IC50 values in the low micromolar range. Flow cytometry analyses indicated that these compounds could effectively induce apoptosis by modulating caspase activity .

生化分析

Biochemical Properties

The pyrido[3,2-b]azepine system, to which 6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine belongs, can interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with glucogen phosphorylase 1 and RIP1 kinase . The nature of these interactions is often complex and can involve multiple biochemical reactions.

Cellular Effects

Related compounds in the pyrido[3,2-b]azepine system have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine typically involves the cyclization of appropriate precursors. One common method is the reaction of N-Boc-protected 5-formyl-1H-pyrazol-4-amine with 1,3-cyclohexanedione in the presence of pyrrolidine and acetic acid. This mixture is stirred at room temperature and then refluxed for several hours to yield the desired product .

Industrial Production Methods

The use of continuous flow reactors and automated synthesis could be potential methods for scaling up the production .

化学反应分析

Types of Reactions

6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce more saturated azepine derivatives .

相似化合物的比较

Similar Compounds

Uniqueness

6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine is unique due to its specific bicyclic structure, which combines the properties of both pyridine and azepine rings. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound in medicinal chemistry .

生物活性

6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine is a bicyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as a ligand for dopamine receptors. This compound is characterized by a unique structure that combines a saturated azepine ring with a pyridine moiety, which contributes to its pharmacological properties.

  • Molecular Formula : C9H11N
  • Molecular Weight : 135.19 g/mol
  • CAS Number : 41038-70-4

Biological Activity

Research indicates that 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine exhibits significant biological activity primarily as a dopamine D3 receptor ligand . The compound can function as either an antagonist or a partial agonist at this receptor site, which is crucial for various neurological functions. This dual functionality suggests its potential therapeutic applications in treating disorders such as schizophrenia and Parkinson's disease .

The mechanism of action involves the binding of the compound to dopamine D3 receptors, modulating their activity and leading to various biological effects. Its interaction with these receptors can influence neurotransmitter release and neuronal excitability, which are pivotal in the pathology of neuropsychiatric disorders .

Structure-Activity Relationship (SAR)

The biological activity of 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine can be influenced by structural modifications. Various derivatives have been synthesized and tested for their binding affinity and selectivity towards dopamine receptors. For instance:

Compound NameStructural FeaturesUnique Aspects
6,7-Dihydro-5H-pyrido[3,2-b]azepineLacks one hydrogen atom compared to tetrahydroMay exhibit different receptor selectivity
5H-Pyrido[4,3-b]azepineContains an additional nitrogen in the azepine ringDifferent pharmacological profile
7-Methyl-6,7,8-trihydro-5H-pyrido[3,2-b]azepineMethyl substitution at position 7Potentially altered binding characteristics

These modifications help in understanding the structure-activity relationships within this class of compounds and highlight the uniqueness of 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine due to its specific receptor interactions and potential therapeutic implications.

Case Studies

  • Dopamine D3 Receptor Interaction :
    A study demonstrated that derivatives of pyridoazepinones showed promising results in binding affinity to dopamine D3 receptors. The modifications in these compounds led to varying degrees of antagonistic and agonistic activities which could be pivotal in developing treatments for neurodegenerative diseases .
  • GSK-3 Inhibition :
    As an intermediate in the synthesis of azakepaullone—a known GSK-3 inhibitor—6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine has implications in cancer therapy. GSK-3 is involved in numerous cellular processes including cell proliferation and apoptosis; thus its inhibition is linked with potential therapeutic strategies against various cancers .

属性

IUPAC Name

6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-6-10-9-5-3-7-11-8(9)4-1/h3,5,7,10H,1-2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVDDECKGYUWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1.56 g of 5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepine-6-one, 3.31 g of lithium aluminum hydride in 40 ml of tetrahydrofuran is refluxed for 4 hours. The mixture is cooled (0° C.) and 25 ml of methanol is added dropwise. The mixture is filtered through diatomaceous earth, the filter cake washed with tetrahydrofuran and the filtrate concentrated to dryness under vacuum. Water (50 ml) is added to the residue and the mixture extracted with diethyl ether. The extract is dried (Na2 SO4) and filtered through a thin pad of hydrous magnesium silicate (pad washed with) diethyl ether. The filtrate is concentrated under vacuum to give 1.01 g of crystals, m.p. 70°-71° C.
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
3.31 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。